1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
Description
The compound 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- (CAS 20675-02-9) is a heterocyclic molecule with a fused pyrido-indole core. Its structure features a 2-isopentyl group (3-methylbutyl) at position 2 and a 2-(6-methyl-3-pyridyl)ethyl substituent at position 5 ().
Properties
CAS No. |
20675-01-8 |
|---|---|
Molecular Formula |
C24H31N3 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(3-methylbutyl)-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C24H31N3/c1-18(2)10-13-26-14-12-24-22(17-26)21-6-4-5-7-23(21)27(24)15-11-20-9-8-19(3)25-16-20/h4-9,16,18H,10-15,17H2,1-3H3 |
InChI Key |
FWZCBODOVYGSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)CCC(C)C)C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves several steps. . The synthetic route typically involves the use of specific reagents and conditions to achieve the desired structure. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups and sulfonyl groups . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally result in compounds with enhanced antiproliferative activity against cancer cells .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for synthesizing other biologically active compounds. In biology and medicine, it has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7
Mechanism of Action
The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes . This interaction disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to the compound’s antiproliferative effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Structural Differences :
- Substituent Flexibility : The target compound’s isopentyl group enhances lipophilicity compared to dimethyl (Dimebon) or ethyl (hydrochloride salt) groups.
- Pharmacophore Variations : The 6-methyl-3-pyridylethyl moiety is conserved in Dimebon and the target compound but replaced with 4-pyridyl in the butyl analog ().
Pharmacological and Clinical Comparisons
Mechanism of Action
- Target Compound : Presumed mitochondrial stabilization and calcium homeostasis modulation, similar to latrepirdine ().
- Dimebon : Originally an antihistamine, later repurposed for Alzheimer’s with mixed mitochondrial and cholinesterase effects .
- Hydrochloride Salt : Enhanced solubility but reduced CNS penetration due to ionic form ().
Clinical Efficacy
Table 2: Clinical Outcomes of Selected Compounds
Biological Activity
1H-Pyrido(4,3-b)indole derivatives, particularly the compound 2,3,4,5-tetrahydro-2-isopentyl-5-(2-(6-methyl-3-pyridyl)ethyl)-, have garnered attention due to their diverse biological activities. This article reviews the biological properties of this compound based on recent studies, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyridoindole core with various substituents that influence its biological activity. The synthesis of such compounds often involves multi-step organic reactions to introduce specific functional groups that enhance their pharmacological properties.
1. Potentiation of CFTR Function
Recent studies have identified the pyridoindole core as a promising chemotype for developing cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. Specifically, compounds derived from this scaffold have shown efficacy in rescuing gating defects associated with CFTR mutations (F508del and G551D). In vitro assays demonstrated that certain derivatives could significantly increase CFTR activity in human bronchial epithelial cells when co-administered with forskolin .
2. Neuroprotective Effects
Research has indicated that derivatives of hydrogenated pyrido[4,3-b]indoles exhibit neuroprotective properties. These compounds can modulate glutamate-dependent calcium ion uptake in rat cerebral cortex synaptosomes, suggesting potential applications in neurodegenerative diseases . The introduction of various substituents has been shown to enhance these effects, indicating a structure-activity relationship that warrants further exploration.
3. Antiviral Activity
Emerging evidence points to the antiviral potential of pyridoindole derivatives. Some compounds have demonstrated inhibitory effects against viral enzymes, including those involved in HIV replication. For instance, specific structural modifications have led to enhanced activity against reverse transcriptase .
4. Inhibition of c-Met Kinase Activity
Recent studies have also reported that certain tetrahydro-pyridoindole derivatives inhibit c-Met kinase activity. This inhibition is relevant for cancer therapeutics as c-Met is often overexpressed in various malignancies . The ability to selectively target this pathway could lead to new treatment options for cancer patients.
Case Studies
Several case studies highlight the therapeutic potential of pyridoindole derivatives:
- Cystic Fibrosis Treatment : A study evaluated the efficacy of a specific derivative in F508del-CFTR expressing cells and found that it restored chloride secretion effectively, providing a basis for further clinical development .
- Neuroprotection : In an animal model of neurodegeneration, derivatives were shown to reduce oxidative stress markers and improve cognitive function compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of 1H-Pyrido(4,3-b)indole derivatives is highly dependent on their structural features. Key findings include:
| Substituent | Biological Activity | Effectiveness |
|---|---|---|
| Methyl Group | Increased neuroprotective activity | Moderate |
| Fluorine | Enhanced c-Met inhibition | High |
| Hydroxyl | Improved solubility and bioavailability | Significant |
Q & A
Q. What are the established synthetic routes for this compound, and what analytical methods validate its purity and structure?
Methodological Answer: The compound is synthesized via Pd-catalyzed amidation and cyclization, as demonstrated in pyrido[4,3-b]indole derivatives. Key steps include coupling reactions using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert conditions. Post-synthesis, structural validation employs:
- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., δ 9.23 ppm for aromatic protons, δ 4.53 ppm for ethyl groups) .
- IR Spectroscopy : Peaks at 1652 cm⁻¹ (C=O) and 1582 cm⁻¹ (C=N) confirm functional groups .
- LC-MS : Molecular ion peaks (e.g., m/z = 351 [M+H]⁺) verify molecular weight .
- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 82.45% observed vs. 82.26% calculated) .
Q. How should researchers handle safety and stability concerns during experiments?
Methodological Answer: Refer to safety data sheets (SDS) for pyridoindole analogs, which recommend:
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Handling : Use PPE (gloves, goggles) and work in fume hoods due to potential respiratory irritancy .
- Stability Tests : Conduct accelerated degradation studies (e.g., exposure to light, heat, humidity) with HPLC monitoring to assess compound integrity .
Q. What are the key structural features influencing this compound’s reactivity?
Methodological Answer: The tetrahydro-pyridoindole core and substituents (isopentyl, pyridyl-ethyl) dictate reactivity:
- Hydrogen Bonding : The pyridyl nitrogen acts as a hydrogen bond acceptor, influencing solubility and intermolecular interactions .
- Steric Effects : The isopentyl group may hinder nucleophilic attack at the indole C3 position .
- Tautomerism : The pyridoindole system can undergo keto-enol tautomerism, verified via pH-dependent NMR studies .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (BINAP vs. Xantphos) to enhance turnover .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
- Scale-Up Challenges : Address exothermicity via controlled addition of reagents and inline IR monitoring .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?
Methodological Answer: Contradictions arise from dynamic processes (e.g., rotamerism) or impurities. Mitigation steps:
Q. What computational approaches predict this compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina. The pyridyl-ethyl group shows affinity for ATP-binding pockets .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gap ≈ 4.1 eV) .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) with GROMACS .
Q. How can in vitro bioactivity studies be designed to evaluate anticancer potential?
Methodological Answer:
- Cell Lines : Use NCI-60 panels or patient-derived xenografts (PDXs) for broad screening .
- Assays :
- Controls : Include positive (doxorubicin) and vehicle (DMSO) controls.
- Mechanistic Studies : Western blotting for phosphorylated kinases (e.g., Akt, ERK) .
Data Contradiction Analysis
Q. How to address discrepancies in reported LC-MS data for similar analogs?
Methodological Answer: Discrepancies (e.g., m/z = 306 vs. 351) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
